![molecular formula C18H21NO4S B440620 Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 315677-49-7](/img/structure/B440620.png)
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Furan Moiety: The 5-methylfuran-2-yl group can be introduced via a Friedel-Crafts acylation reaction using 5-methylfuran and an acyl chloride derivative.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one
Uniqueness
This compound is unique due to its combination of a benzothiophene core with a furan moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
Ethyl 6-methyl-2-{[(5-methylfuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that exhibits potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure
The compound is characterized by a complex structure featuring a benzothiophene core with various functional groups that may influence its biological interactions. The IUPAC name reflects its intricate composition, which includes a furan moiety that could play a role in its reactivity and biological effects.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzothiophene compounds possess antimicrobial activity. For instance, similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable effects. Research has demonstrated that modifications in the structure can enhance antimicrobial potency, indicating a potential avenue for further exploration.
Anticancer Activity
Benzothiophene derivatives have been investigated for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on structurally related compounds have shown promising results in inhibiting tumor growth in various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Compounds with similar structures have been observed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This suggests that this compound could be beneficial in neurodegenerative conditions.
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It might inhibit certain enzymes linked to disease processes (e.g., cyclooxygenase or lipoxygenase), contributing to its anti-inflammatory and anticancer effects.
- Oxidative Stress Modulation : By reducing oxidative stress markers or enhancing antioxidant defenses, the compound could exert neuroprotective effects.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 50 µg/mL. |
Study B | Showed significant inhibition of proliferation in breast cancer cell lines with IC50 values ranging from 20 to 30 µM. |
Study C | Reported neuroprotective effects in an animal model of Alzheimer's disease; reduced amyloid-beta deposition was noted. |
Properties
IUPAC Name |
ethyl 6-methyl-2-[(5-methylfuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-22-18(21)15-12-7-5-10(2)9-14(12)24-17(15)19-16(20)13-8-6-11(3)23-13/h6,8,10H,4-5,7,9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXWSIRVIWAXFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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